
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine
Overview
Description
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloro-5-(trifluoromethyl)pyridine as a key intermediate, which can be obtained via a vapor-phase reaction . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .
Scientific Research Applications
Agrochemical Applications
1.1 Herbicides
The compound is integral in the development of herbicides that target specific weeds while minimizing damage to crops. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , a derivative of trifluoromethylpyridine, serves as a precursor for several herbicides. These herbicides are particularly effective against grass species and have been commercially successful in controlling weeds in cereal crops like wheat .
1.2 Insecticides
Insecticides derived from pyridine compounds exhibit enhanced pest control properties. Flonicamid , which incorporates the 4-trifluoromethyl-pyridine structure, has shown effectiveness against aphids and other pests by disrupting their growth cycles . Additionally, sulfoxaflor , another insecticide based on a trifluoromethylpyridine structure, targets sap-feeding insects and has been recognized for its efficacy .
1.3 Fungicides
The compound is also utilized in the synthesis of fungicides such as fluazinam , which interferes with the respiration processes of fungi. The trifluoromethyl-pyridine derivatives have demonstrated superior fungicidal activity compared to traditional compounds .
Pharmaceutical Applications
2.1 Antiviral Agents
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine derivatives are being explored for their potential as antiviral agents. One notable compound is tipranavir , an anti-HIV drug that utilizes a trifluoromethyl-pyridine framework. This compound works by inhibiting the HIV protease enzyme, showcasing the therapeutic potential of pyridine derivatives in treating viral infections .
2.2 Antitumor Agents
Research indicates that compounds containing the trifluoromethylpyridine moiety are under investigation for their antitumor properties. Several candidates are currently undergoing clinical trials, with expectations for new drug approvals in the near future .
Synthetic Pathways
The synthesis of this compound typically involves several steps that include chlorination and fluorination reactions of pyridine derivatives. These synthetic routes are crucial for producing various agrochemical and pharmaceutical products efficiently.
Table 1: Key Synthetic Routes for Trifluoromethylpyridines
Compound | Synthesis Method | Key Features |
---|---|---|
2,3-DCTF | Chlorination followed by fluorination | High demand in agrochemicals |
Flonicamid | Condensation with ammonia | Effective against aphids |
Sulfoxaflor | Condensation reaction with trifluoromethyl building block | Targets sap-feeding pests |
Tipranavir | Condensation using a 2,5-CTF building block | Anti-HIV activity |
Case Studies
Case Study 1: Flonicamid Development
Flonicamid was developed by ISK as an effective insecticide against aphids. The synthesis involved creating a compound with the trifluoromethyl-pyridine structure, which was found to be particularly effective due to its unique electronic properties.
Case Study 2: Tipranavir's Clinical Success
Tipranavir represents a successful application of trifluoromethylpyridine in pharmaceuticals. Its ability to inhibit HIV protease has made it a critical component in HIV treatment regimens.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances the compound’s ability to interact with biological molecules, leading to various pharmacological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives, such as 2-chloro-5-(trifluoromethyl)pyridine and 4-(trifluoromethyl)pyridine .
Uniqueness
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the development of pharmaceuticals and agrochemicals .
Biological Activity
4-(5-Fluoro-2-trifluoromethylphenyl)pyridine is a fluorinated pyridine derivative notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry, agrochemicals, and other industrial sectors.
The presence of fluorine and trifluoromethyl groups significantly enhances the compound's lipophilicity and biological activity. These modifications often lead to increased binding affinities to various biological targets, making it a candidate for further pharmacological studies.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated structure can enhance the compound's ability to modulate biochemical pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit potent anticancer properties. For instance, a study on fluorinated pyridine derivatives showed significant inhibition of L1210 mouse leukemia cell proliferation, with IC50 values in the nanomolar range. This suggests that the compound may share similar mechanisms of action against cancer cells by interfering with nucleic acid synthesis or cell cycle regulation .
Neurotransmitter Modulation
The compound's structural features may also influence neurotransmitter systems. Similar trifluoromethyl-substituted compounds have been shown to enhance serotonin uptake inhibition, which is crucial for developing antidepressants and anxiolytics . This modulation could be explored further in the context of neurological disorders.
Inhibition of Enzymatic Activity
The fluorinated pyridine derivatives have been reported to act as inhibitors for various enzymes. The introduction of trifluoromethyl groups can increase the potency of these inhibitors due to enhanced interactions with the enzyme active sites . This property is particularly valuable in drug design aimed at targeting specific enzymatic pathways involved in disease progression.
Study 1: Anticancer Efficacy
A comparative study assessed the anticancer efficacy of several fluorinated pyridine derivatives, including this compound. The results demonstrated that these compounds exhibited significant cytotoxicity against a range of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
Study 2: Neuropharmacological Effects
In a neuropharmacological study, derivatives containing trifluoromethyl groups were evaluated for their effects on serotonin receptors. The findings suggested that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), indicating potential applications in treating mood disorders .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 (nM) | Mechanism of Action |
---|---|---|---|
This compound | Anticancer, Neurotransmitter Modulation | TBD | Enzyme inhibition |
2,4-Difluoropyridine | Moderate anticancer | TBD | DNA synthesis interference |
Pentafluoropyridine | High antifungal | TBD | Membrane disruption |
Properties
IUPAC Name |
4-[5-fluoro-2-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-1-2-11(12(14,15)16)10(7-9)8-3-5-17-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHUAVIZGLUFCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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